2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a thioether-linked 4-(1H-imidazol-1-yl)phenyl group and an N-(2-methoxybenzyl)acetamide moiety. Its molecular formula is C₂₃H₂₀N₅O₂S (based on structural analogs in ), with a molecular weight of approximately 445.5 g/mol.
Properties
IUPAC Name |
2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-30-21-5-3-2-4-18(21)14-25-22(29)15-31-23-11-10-20(26-27-23)17-6-8-19(9-7-17)28-13-12-24-16-28/h2-13,16H,14-15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOIWCMOZSVYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: , with a molecular weight of approximately 379.5 g/mol. Its structure includes an imidazole ring, pyridazine moiety, and a methoxybenzyl group, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the pyridazine component may interact with nucleic acids or proteins. These interactions modulate various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anti-cancer activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis. For instance, certain analogs have shown 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against this pathogen . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that many derivatives are non-toxic at therapeutic concentrations. This is crucial for their development as potential drug candidates, suggesting a favorable safety profile .
Case Studies
- Anti-Tubercular Activity : A series of compounds related to 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide were synthesized and evaluated for their anti-tubercular properties. Among them, five compounds exhibited significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM .
- Inhibitory Potency : In a comparative study against Saccharomyces cerevisiae α-glucosidase, various derivatives demonstrated IC50 values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM, indicating their potential as glycemic control agents in diabetes management .
Research Findings Summary
The following table summarizes key findings related to the biological activity of the compound:
| Activity | Target | IC50/IC90 Values | Notes |
|---|---|---|---|
| Anti-Tubercular | Mycobacterium tuberculosis | IC50: 1.35 - 2.18 μM | Significant activity observed |
| Cytotoxicity | HEK-293 cells | Non-toxic at therapeutic levels | Favorable safety profile |
| Enzyme Inhibition | α-glucosidase | IC50: 50.0 - 268.25 μM | Potential for diabetes treatment |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound shares a pyridazine-thioacetamide backbone with analogs but differs in substituent groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Q & A
Basic: What are the key steps and methodologies for synthesizing this compound?
Answer:
The synthesis involves a multi-step process:
Intermediate Preparation : Synthesis of imidazole and pyridazine intermediates via nucleophilic substitution or cyclization reactions .
Coupling Reactions : Thioether bond formation between intermediates using coupling agents (e.g., EDCI/HOBt) in solvents like DMF or dichloromethane .
Acylation : Reaction with 2-methoxybenzylamine under basic conditions (e.g., triethylamine) to form the acetamide moiety .
Purification : Techniques such as column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) ensure purity .
Critical Parameters : Temperature control (40–80°C), anhydrous conditions, and stoichiometric ratios are optimized to achieve yields >70% .
Basic: What analytical techniques are used to confirm the compound’s structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR verify proton environments and carbon frameworks, with aromatic protons typically resonating at δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 450.12) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1250 cm (thioether C-S) validate functional groups .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (<0.4% deviation) .
Basic: How is the compound’s biological activity evaluated in preliminary studies?
Answer:
- Enzyme Inhibition Assays : Acetylcholinesterase (AChE) inhibition is measured via Ellman’s method, monitoring thiocholine production at 412 nm .
- Receptor Binding Studies : Radioligand displacement assays (e.g., -labeled antagonists) quantify affinity for targets like GPCRs .
- Cell-Based Assays : Cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
Analog Synthesis : Introduce substituents at the pyridazine (e.g., electron-withdrawing groups) or benzylamide (e.g., halogenated moieties) positions .
Activity Profiling : Test analogs against a panel of enzymes/receptors (e.g., kinase selectivity screens) .
Statistical Analysis : Use multivariate regression or ANOVA to correlate substituent properties (logP, Hammett constants) with IC values .
Co-crystallization : X-ray crystallography with target enzymes (e.g., AChE) identifies critical binding interactions .
Advanced: How can conflicting data on synthesis yields or reaction conditions be resolved?
Answer:
- Systematic Replication : Vary parameters (solvent polarity, catalyst loading) while monitoring via TLC/HPLC .
- Design of Experiments (DoE) : Apply factorial designs to identify interactions between variables (e.g., temperature × solvent) .
- Cross-Validation : Compare results with literature protocols for analogous thioether-acetamide syntheses .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in enzyme active sites (e.g., AChE catalytic triad) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) .
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity or redox behavior .
Advanced: How can reaction conditions be optimized to enhance yield and scalability?
Answer:
- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) for coupling efficiency .
- Catalyst Optimization : Evaluate bases (e.g., KCO vs. EtN) for acylation step kinetics .
- Flow Chemistry : Scale continuous-flow synthesis to improve heat/mass transfer and reduce side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
